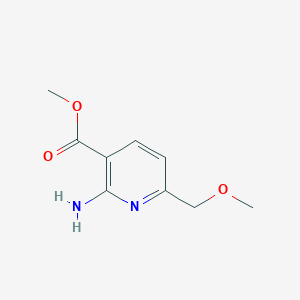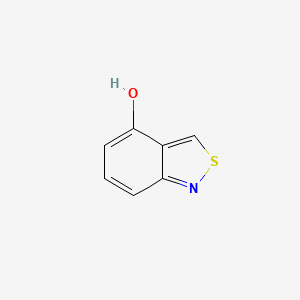
2,1-Benzisothiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1-Benzisothiazol-4-ol is an organic compound that belongs to the class of isothiazolinones. It is structurally characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group attached at the fourth position. This compound is known for its antimicrobial properties and is widely used as a preservative in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazol-4-ol typically involves the condensation of 2-aminothiophenol with carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzisothiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process starting from readily available raw materials. The process involves halogenation, amidation, and intramolecular cyclization reactions. For example, 2-(chlorosulfanyl)benzoyl chloride can be reacted with ammonia, followed by cyclization to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,1-Benzisothiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives .
Aplicaciones Científicas De Investigación
2,1-Benzisothiazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: It is explored for its potential therapeutic effects, including its use as an antimicrobial agent in pharmaceutical formulations.
Industry: It is widely used as a preservative in products such as paints, adhesives, and cleaning agents.
Mecanismo De Acción
The antimicrobial activity of 2,1-Benzisothiazol-4-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the inhibition of microbial growth and proliferation .
Comparación Con Compuestos Similares
1,2-Benzisothiazol-3(2H)-one: Another isothiazolinone with similar antimicrobial properties.
1,3-Benzothiazole: A related compound with a thiazole ring fused to a benzene ring, but without the hydroxyl group.
Benzoxazole: A structurally similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 2,1-Benzisothiazol-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which enhances its reactivity and antimicrobial efficacy compared to other isothiazolinones .
Propiedades
Número CAS |
56911-04-7 |
|---|---|
Fórmula molecular |
C7H5NOS |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
2,1-benzothiazol-4-ol |
InChI |
InChI=1S/C7H5NOS/c9-7-3-1-2-6-5(7)4-10-8-6/h1-4,9H |
Clave InChI |
OKWLMJZMVZIABO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSC=C2C(=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
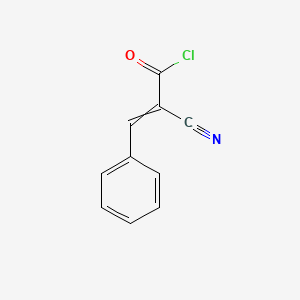
![1,3-Propanediamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-](/img/structure/B8646317.png)
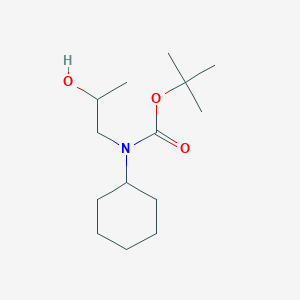
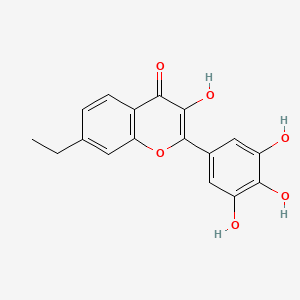



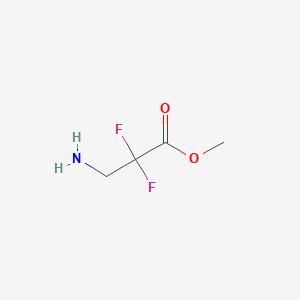
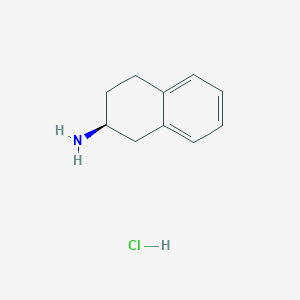

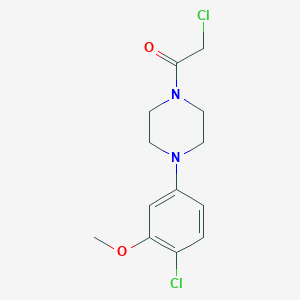
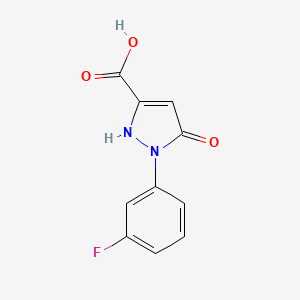
![Methyl [(dimethoxyphosphoryl)methoxy]acetate](/img/structure/B8646390.png)
